molecular formula C9H16N3O14P3 B1199163 Cytidine-5'-triphosphate CAS No. 65-47-4

Cytidine-5'-triphosphate

Cat. No. B1199163
CAS RN: 65-47-4
M. Wt: 483.16 g/mol
InChI Key: PCDQPRRSZKQHHS-XVFCMESISA-N
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Description

Cytidine-5’-triphosphate (CTP) is a high-energy molecule and pyrimidine nucleoside triphosphate . It acts as a substrate for RNA synthesis . CTP also acts as a coenzyme during the synthesis of glycerophospholipids and glycosylation of proteins . It is made up of cytidine and three phosphate groups and can be a potent phosphate source .


Synthesis Analysis

CTP is essential for the synthesis of DNA and is a mediator of many physiological processes in living systems . It is crucial for the dolichol phosphorylation, cholesterol transport and is involved in the allosteric regulation of aspartate transcarbamylase .


Molecular Structure Analysis

CTP is a pyrimidine ribonucleoside 5’-triphosphate and a cytidine 5’-phosphate . It has a role as an Escherichia coli metabolite and a mouse metabolite . It is a conjugate acid of a CTP (4-) and a CTP (3-) .


Chemical Reactions Analysis

CTP is used to synthesize RNA by various RNA polymerases . It is a substrate for CMP-neuNAc synthetase(s) which produce CMP-neuNAc used in sialylation reactions . In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate .


Physical And Chemical Properties Analysis

CTP has a molecular weight of 483.16 g/mol . It is a white powder with a density of 2.5±0.1 g/cm^3 . Its boiling point is 849.2±75.0 °C at 760 mmHg .

Scientific Research Applications

Bioresources and Bioprocessing

  • Summary of Application : CTP is involved in the metabolism of phospholipids, proteins, and nucleic acids, and is a direct precursor for the synthesis of drugs such as citicoline .
  • Methods of Application : An in vitro six-enzyme cascade system was established to generate CTP. A circuitous and two-stage reaction strategy was employed to avoid thermodynamic bottlenecks .
  • Results : After optimizing the reaction conditions, the catalytic reaction was carried out at an initial cytidine concentration of 20 mM, and the yield of CTP exceeded 82% within 10.0 hours .

Cancer Research

  • Summary of Application : The activity of CTP synthetase, the rate-limiting enzyme of CTP biosynthesis, was studied in normal liver, hepatomas, and rapidly growing differentiating and regenerating liver .
  • Methods of Application : CTP synthetase activity was measured by an isotope method in the supernatant fluid prepared by centrifugation of 15% homogenates at 100,000 × g for 60 min .
  • Results : In hepatomas of slow and medium growth rates, CTP synthetase activity increased to 1.6- to 4.6-fold, and in the rapidly growing tumors the activity was elevated to 5- to 10-fold the values of normal rat liver .

Bioresources and Bioprocessing

  • Summary of Application : CTP is involved in the metabolism of phospholipids, proteins, and nucleic acids, and is a direct precursor for the synthesis of drugs such as citicoline .
  • Methods of Application : An in vitro six-enzyme cascade system was established to generate CTP. A circuitous and two-stage reaction strategy was employed to avoid thermodynamic bottlenecks .
  • Results : After optimizing the reaction conditions, the catalytic reaction was carried out at an initial cytidine concentration of 20 mM, and the yield of CTP exceeded 82% within 10.0 hours .

Cancer Research

  • Summary of Application : The activity of CTP synthetase, the rate-limiting enzyme of CTP biosynthesis, was studied in normal liver, hepatomas, and rapidly growing differentiating and regenerating liver .
  • Methods of Application : CTP synthetase activity was measured by an isotope method in the supernatant fluid prepared by centrifugation of 15% homogenates at 100,000 × g for 60 min .
  • Results : In hepatomas of slow and medium growth rates, CTP synthetase activity increased to 1.6- to 4.6-fold, and in the rapidly growing tumors the activity was elevated to 5- to 10-fold the values of normal rat liver .

RNA Synthesis

  • Summary of Application : CTP has been used in the preparation of ribonucleotide 5’-triphosphate precursors stocks for large-scale RNA synthesis .
  • Methods of Application : CTP is used to perform in vitro transcription .

Oligonucleotide Synthesis

  • Summary of Application : CTP has been used in the oligonucleotide synthesis for silver nanoclusters interaction studies .
  • Methods of Application : CTP is used as an anion source for fluorescence emission and titration curve-analysis of hypocrellin A-zinc (II) complex .

Antiviral Drug Development

  • Summary of Application : CTP may be useful in the development of new antiviral drugs .
  • Methods of Application : An enzyme expressed in humans catalyzes the dehydration of CTP to produce another triphosphate abbreviated as ddhCTP. The dehydrated species resembles current antivirals that disrupt RNA genome replication in some viruses .
  • Results : In in vitro experiments, the researchers found that ddhCTP inhibits RNA polymerases in viruses such as Zika, West Nile, dengue, and hepatitis C .

DNA Synthesis and Physiological Processes

  • Summary of Application : CTP is essential for the synthesis of DNA and is a mediator of many physiological processes in living systems .
  • Methods of Application : It is crucial for the dolichol phosphorylation, cholesterol transport and is involved in the allosteric regulation of aspartate transcarbamylase .
  • Results : It is also used in the treatment of disease-related brain .

Safety And Hazards

CTP should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

CTP may be useful in the development of new antiviral drugs . The research groups of biochemists Steven C. Almo at the Albert Einstein College of Medicine (Bronx, NY) and Craig Cameron at Penn State (University Park, PA) discovered that an enzyme expressed in humans catalyzes the dehydration of CTP to produce another triphosphate abbreviated as ddhCTP . This structural information, along with the numerous site-directed mutagenesis, kinetics, and structural studies conducted over the past 50 years, provide more detailed insights into the elaborate conformational changes that accompany GTP binding at the GAT domain and their contribution to catalysis .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDQPRRSZKQHHS-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889324
Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Molecular Weight

483.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cytidine triphosphate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Cytidine-5'-triphosphate

CAS RN

65-47-4
Record name 5′-CTP
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Record name Cytidine triphosphate
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Record name Cytidine-5'-Triphosphate
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name CYTIDINE TRIPHOSPHATE
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Record name Cytidine triphosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215 - 218 °C
Record name Cytidine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000082
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Cytidine-5'-triphosphate

Citations

For This Compound
5,360
Citations
H Kizaki, JC Williams, HP Morris, G Weber - Cancer research, 1980 - AACR
The behavior of the activity of the rate-limiting enzyme of cytidine 5′-triphosphate (CTP) biosynthesis, CTP synthetase (EC 6.3.4.2), was elucidated in the rat in normal liver, in 14 …
Number of citations: 120 aacrjournals.org
RP McPartland, MC Wang, A Bloch, H Weinfeld - Cancer Research, 1974 - AACR
The activity of a highly purified cytidine triphosphate synthetase from calf liver was shown to be inhibited by 3-deazauridine triphosphate, a major metabolite of 3-deazuridine (deaza-UR…
Number of citations: 137 aacrjournals.org
F Rohdich, J Wungsintaweekul… - Proceedings of the …, 1999 - National Acad Sciences
2-C-methylerythritol 4-phosphate has been established recently as an intermediate of the deoxyxylulose phosphate pathway used for biosynthesis of terpenoids in plants and in many …
Number of citations: 383 www.pnas.org
ES Simon, S Grabowski… - The Journal of Organic …, 1990 - ACS Publications
… This paper compares enzymatic and chemical methodsfor the synthesis of cytidine 5'-triphosphate, guanosine S'-triphosphate, and uridine 5'-triphosphate from the corresponding …
Number of citations: 131 pubs.acs.org
PH Ray, CD Benedict, H Grasmuk - Journal of Bacteriology, 1981 - Am Soc Microbiol
Cytidine 5'-triphosphate:cytidine 5'-monophosphate-3-deoxy-D-manno-octulosonate cytidylyltransferase (CMP-KDO synthetase) was purified 2,300-fold from frozen Escherichia coli B …
Number of citations: 73 journals.asm.org
A Gasowska - Journal of inorganic biochemistry, 2005 - Elsevier
The interactions between pyrimidine nucleotides: cytidine-5′-diphosphate (CDP) and cytidine-5′-triphosphate (CTP) and Cu(II) ions, spermine (Spm) and 1,11-diamino-4,8-…
Number of citations: 21 www.sciencedirect.com
GM Hatch, G McClarty - Journal of Biological Chemistry, 1996 - ASBMB
The regulation of cardiolipin biosynthesis by CTP in H9c2 cardiac myoblasts was investigated. H9c2 cells were incubated in the presence of cyclopentenylcytosine which is converted to …
Number of citations: 97 www.jbc.org
W Von der Saal, JJ Villafranca… - Journal of the American …, 1985 - ACS Publications
The lack of ATP/ADP exchange leads to the conclusion that ammonia attacks UTP (1) to form the carbinol amine 2, which is then phosphorylated by ATP. Subsequent release of …
Number of citations: 18 pubs.acs.org
W Von der Saal, PM Anderson, JJ Villafranca - Journal of Biological …, 1985 - Elsevier
CTP synthetase from Escherichia coli catalyzes exchange of 18O from the beta gamma-bridge position of [gamma-18O4] ATP into the beta-nonbridge position. This positional isotope …
Number of citations: 62 www.sciencedirect.com
VWTR Van Haperen, G Veerman, JB Vermorken… - Biochemical …, 1996 - Elsevier
… Because dFdC markedly affected intracellular concentrations of cytidine 5’-triphosphate (CTP) and uridine 5’-triphosphate (UTP), we studied their effects on deoxycytidine- and dFdC-…
Number of citations: 97 www.sciencedirect.com

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